
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and an oxolane ring with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are particularly useful for scaling up the production of complex organic molecules.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyridine derivative, while reduction of the amine group can produce an alkylamine derivative.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of pyridine derivatives on biological systems.
Industry: It can be used in the production of materials with specific chemical properties
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): This compound features a pyridine ring with different substituents and has been studied for its biological activities.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: This compound is structurally similar and has been evaluated for its antimicrobial properties.
Uniqueness
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a methoxy-substituted pyridine ring and an oxolane ring with an amine group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H16Cl2N2O2 |
|---|---|
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-7(6-12-9)10-8(11)4-5-14-10;;/h2-3,6,8,10H,4-5,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
InChI-Schlüssel |
BKOIPTKTVCDCNV-UQZKZZBYSA-N |
Isomerische SMILES |
COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Kanonische SMILES |
COC1=NC=C(C=C1)C2C(CCO2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




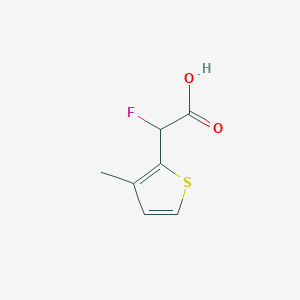
![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
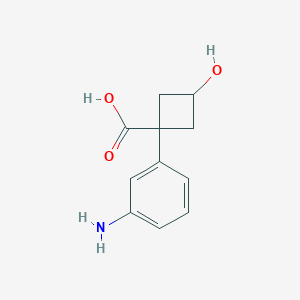
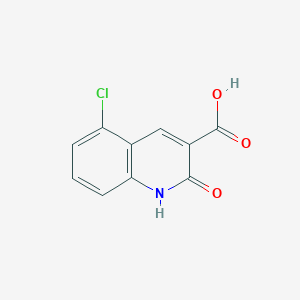

![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)
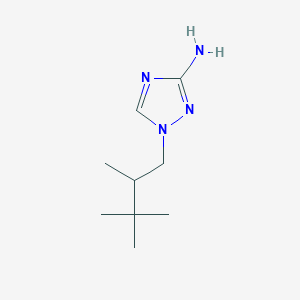
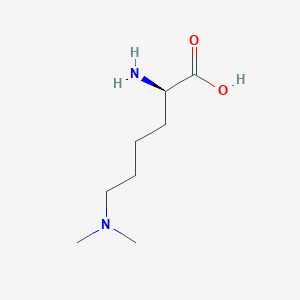
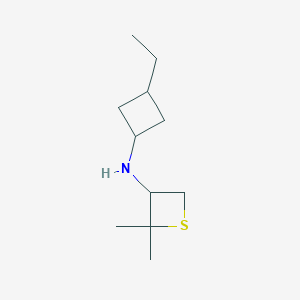
![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)
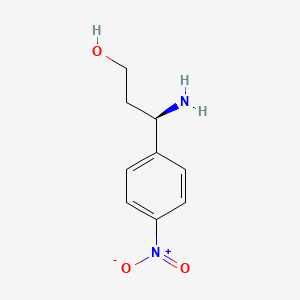
amine](/img/structure/B13324964.png)
